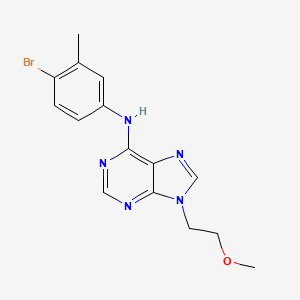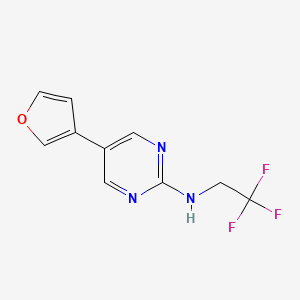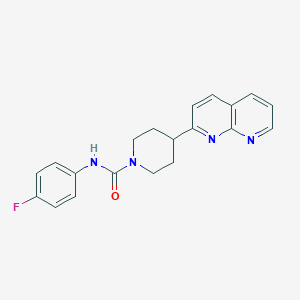![molecular formula C21H24N6O2 B6468492 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one CAS No. 2640867-49-6](/img/structure/B6468492.png)
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one is a complex organic compound known for its unique molecular structure that integrates a purine derivative with an octahydropyrrolopyrrole core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one generally involves a multi-step process. Key steps include:
Formation of the Purine Derivative: : Starting from 9H-purine, the methylation at the 9-position is typically carried out using methyl iodide in the presence of a base like potassium carbonate.
Synthesis of the Octahydropyrrolopyrrole Core: : This core structure is commonly synthesized via a cyclization reaction, often employing a suitable diene precursor under hydrogenation conditions.
Integration of the Phenoxypropanone Moiety: : The final assembly involves the coupling of the phenoxypropanone with the pre-formed purine-octahydropyrrolo[3,4-c]pyrrol core through nucleophilic substitution or similar organic reactions.
Industrial Production Methods
Industrial-scale production of this compound might leverage more efficient catalytic processes or biocatalytic methods to enhance yield and reduce by-products. Utilizing advanced techniques such as flow chemistry could also streamline the synthesis and minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one can undergo a variety of chemical reactions:
Oxidation: : The compound can be oxidized, often using reagents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of oxygenated derivatives.
Reduction: : Selective reduction, using agents like lithium aluminium hydride, can modify specific functional groups within the molecule.
Substitution: : Nucleophilic substitution reactions are feasible, particularly at the phenoxypropanone moiety, leading to diverse substituted derivatives.
Common Reagents and Conditions
Common reagents include:
Oxidizing agents like potassium permanganate.
Reducing agents like lithium aluminium hydride.
Bases and acids to facilitate various substitution and coupling reactions.
Major Products Formed
Major products depend on the reaction type and conditions, such as oxidized derivatives from oxidation reactions or reduced analogs from reduction processes.
Wissenschaftliche Forschungsanwendungen
Chemistry
Biology
Biologically, the purine core is of interest for its potential interactions with nucleic acids, making this compound a candidate for research into antiviral and anticancer therapies.
Medicine
In medicine, preliminary studies suggest that this compound might have pharmacological activity, particularly in targeting specific enzymes or receptors involved in disease processes.
Industry
Industrial applications could include its use as a precursor for advanced materials or as a building block in complex organic syntheses.
Wirkmechanismus
Molecular Targets and Pathways
The mechanism of action for this compound likely involves interactions with specific molecular targets, such as enzymes or receptors, due to the presence of the purine moiety. These interactions can modulate biochemical pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Unique Features
Compared to other compounds with similar structures, 1-[5-(9-methyl-9H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-phenoxypropan-1-one stands out due to its combined purine and octahydropyrrolopyrrole features, providing a unique platform for diverse chemical modifications and applications.
List of Similar Compounds
9-methyl-9H-purine derivatives
Octahydropyrrolopyrrole analogs
Phenoxypropanone derivatives
By understanding these aspects, researchers can further explore the potential of this compound across various scientific and industrial fields.
Eigenschaften
IUPAC Name |
1-[2-(9-methylpurin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-2-phenoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O2/c1-14(29-17-6-4-3-5-7-17)21(28)27-10-15-8-26(9-16(15)11-27)20-18-19(22-12-23-20)25(2)13-24-18/h3-7,12-16H,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDARSKWXPCDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC2CN(CC2C1)C3=NC=NC4=C3N=CN4C)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-phenoxypyrazolo[1,5-a]pyrazine](/img/structure/B6468410.png)

![6-[5-(5-fluoropyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468429.png)

![1-(5-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)-4-phenylbutan-1-one](/img/structure/B6468437.png)
![1-ethyl-2-[5-(5-fluoro-6-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468441.png)
![6-[5-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468446.png)
![1-ethyl-2-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-1H-1,3-benzodiazole](/img/structure/B6468449.png)
![4'-methyl-5'-oxo-N-(prop-2-en-1-yl)-8-azaspiro[bicyclo[3.2.1]octane-3,2'-morpholine]-8-carboxamide](/img/structure/B6468451.png)
![9-[(oxolan-2-yl)methyl]-6-(4-{[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]methyl}piperazin-1-yl)-9H-purine](/img/structure/B6468462.png)
![4-({5-[9-(2-methoxyethyl)-9H-purin-6-yl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}methyl)benzonitrile](/img/structure/B6468465.png)
![6-[5-(5-fluoro-4-methylpyridine-2-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468477.png)

![6-[5-(3,5-dimethyl-1,2-oxazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9-(2-methoxyethyl)-9H-purine](/img/structure/B6468502.png)
